molecular formula C17H14FNOS2 B2570456 N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide CAS No. 2415452-52-5

N-({[3,3'-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2570456
CAS No.: 2415452-52-5
M. Wt: 331.42
InChI Key: NJGWKZZKZYNYMQ-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide: is a synthetic organic compound that features a bithiophene core linked to a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Stille coupling reaction between 3-bromothiophene and 3-thiopheneboronic acid, using a palladium catalyst under inert conditions.

    Attachment of the Methyl Group: The bithiophene core is then functionalized with a methyl group at the 5-position through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Introduction of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the methylated bithiophene with 4-fluorophenylacetic acid chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The bithiophene core can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to convert the acetamide group to an amine.

    Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones of the bithiophene core.

    Reduction: Corresponding amines from the acetamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide is studied for its electronic properties, making it a candidate for organic semiconductors and conductive polymers.

Biology

Biologically, this compound is explored for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes due to its unique structural features.

Medicine

In medicine, research is ongoing to evaluate its efficacy and safety as a therapeutic agent, possibly in the treatment of neurological disorders or as an anti-inflammatory agent.

Industry

Industrially, the compound’s stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bithiophene core can facilitate electron transfer processes, while the fluorophenyl acetamide moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-({[3,3’-bithiophene]-5-yl}methyl)-2-phenylacetamide: Lacks the fluorine atom, which may alter its electronic properties and reactivity.

    N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine, potentially affecting its biological activity and chemical stability.

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding interactions compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of N-({[3,3’-bithiophene]-5-yl}methyl)-2-(4-fluorophenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNOS2/c18-15-3-1-12(2-4-15)7-17(20)19-9-16-8-14(11-22-16)13-5-6-21-10-13/h1-6,8,10-11H,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWKZZKZYNYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC(=CS2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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